Physicochemical Differentiation: Saturated Bicyclo[4.3.1]decane Exhibits +54.7°C Higher Boiling Point and 0% Rotatable Bonds vs. 1-Decene
Bicyclo[4.3.1]decane (the fully saturated analog of the target compound) exhibits a predicted boiling point of 190.9±7.0 °C at 760 mmHg, density of 0.9±0.1 g/cm³, enthalpy of vaporization of 41.0±0.8 kJ/mol, and vapor pressure of 0.7±0.2 mmHg at 25°C . In contrast, the monocyclic analog 1-decene possesses a boiling point of 170°C at 760 mmHg and contains multiple rotatable bonds, whereas both bicyclo[4.3.1]dec-1-ene and its saturated counterpart possess zero rotatable bonds (rotatable bond count = 0), confirming complete conformational locking of the bridged scaffold [1].
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | Data not directly reported for bicyclo[4.3.1]dec-1-ene in primary literature (expected intermediate between saturated analog and monocyclic 1-decene based on unsaturation) |
| Comparator Or Baseline | Bicyclo[4.3.1]decane (saturated analog): 190.9±7.0 °C; 1-Decene (monocyclic analog): 170°C |
| Quantified Difference | Δ = +20.9°C (bicyclo[4.3.1]decane vs. 1-decene); bridged framework raises boiling point relative to monocyclic of identical carbon count |
| Conditions | Predicted values at 760 mmHg atmospheric pressure |
Why This Matters
The elevated boiling point and zero rotatable bonds confirm the rigid, conformationally locked nature of the bicyclo[4.3.1] scaffold, which is critical for applications requiring stereochemical predictability and reduced conformational entropy.
- [1] PubChem. 1-Decene. Compound Summary, CID 13389. View Source
